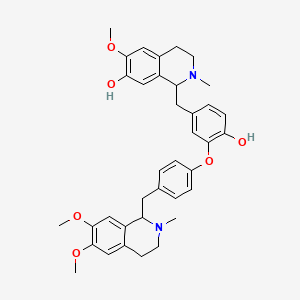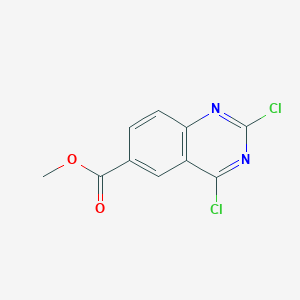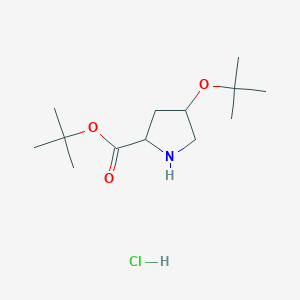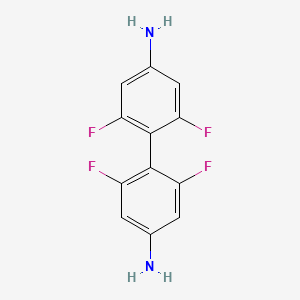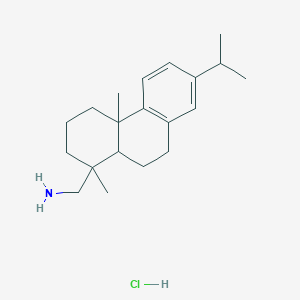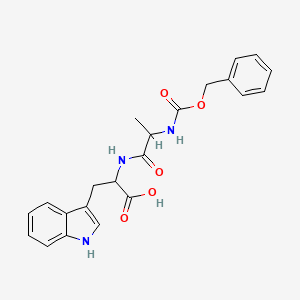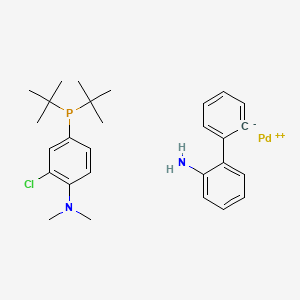
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is an organometallic compound that features a palladium center coordinated with phosphine and aniline ligands. This compound is known for its catalytic properties, particularly in cross-coupling reactions, making it valuable in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline typically involves the following steps:
Preparation of Grignard Reagent: N,N-dimethyl-4-chloroaniline is reacted with magnesium in the presence of anhydrous tetrahydrofuran to form the Grignard reagent.
Formation of Phosphine Ligand: The Grignard reagent is then reacted with di-tert-butylphosphine chloride to form 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline.
Complexation with Palladium: The phosphine ligand is then complexed with palladium(II) chloride in an inert atmosphere to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents, along with advanced purification techniques, is crucial in industrial settings.
化学反応の分析
Types of Reactions
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphine or amine ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while reduction can produce palladium(0) complexes.
科学的研究の応用
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is widely used in scientific research due to its catalytic properties. Some applications include:
Chemistry: It is used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and advanced materials.
作用機序
The catalytic activity of 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is attributed to its ability to facilitate the formation and cleavage of chemical bonds. The palladium center acts as a coordination site for substrates, enabling various catalytic cycles. The phosphine and aniline ligands stabilize the palladium center and enhance its reactivity.
類似化合物との比較
Similar Compounds
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): Similar in structure and catalytic properties.
Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II): Another palladium complex with similar applications.
Chloro[4-(di-tert-butylphosphino)-N,N-dimethylaniline-2-(2’-aminobiphenyl)]palladium(II): A related compound with comparable catalytic activity.
Uniqueness
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness enhances its catalytic efficiency and selectivity in various reactions.
特性
分子式 |
C28H37ClN2PPd+ |
|---|---|
分子量 |
574.5 g/mol |
IUPAC名 |
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C16H27ClNP.C12H10N.Pd/c1-15(2,3)19(16(4,5)6)12-9-10-14(18(7)8)13(17)11-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h9-11H,1-8H3;1-6,8-9H,13H2;/q;-1;+2 |
InChIキー |
ILKIAFSZZJBUPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C1=CC(=C(C=C1)N(C)C)Cl)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


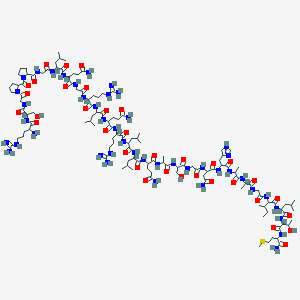
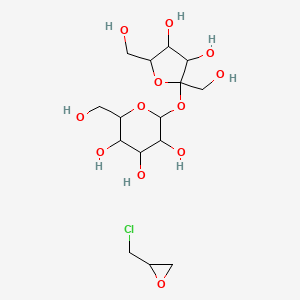
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B13390710.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-(3-aminopyrrolidin-1-yl)methanone;dihydrochloride](/img/structure/B13390718.png)
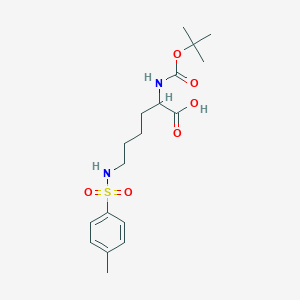
![[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate](/img/structure/B13390737.png)
![3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13390743.png)
